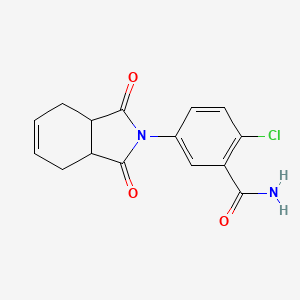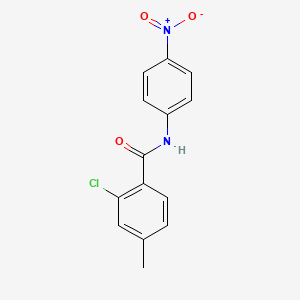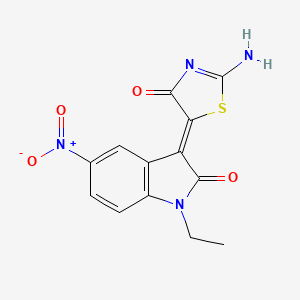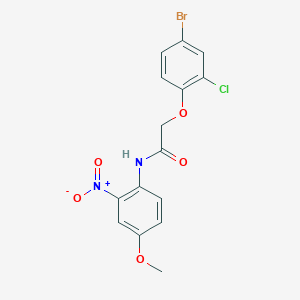![molecular formula C19H15ClN4O3 B3960331 N-(3-chlorophenyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide](/img/structure/B3960331.png)
N-(3-chlorophenyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide
Vue d'ensemble
Description
N-(3-chlorophenyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which work by blocking the activity of enzymes that are involved in the growth and proliferation of cancer cells.
Mécanisme D'action
N-(3-chlorophenyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide works by inhibiting the activity of several protein kinases that are involved in the growth and proliferation of cancer cells. These include BTK, ITK, and JAK3, which are all important targets for cancer therapy. By blocking the activity of these enzymes, this compound prevents the cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. It inhibits the activation of several key signaling pathways that are involved in cancer cell growth and survival, including the PI3K/AKT and MAPK/ERK pathways. In addition, this compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorophenyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for research purposes. In addition, it has been shown to be effective against various types of cancer, making it a versatile tool for cancer research. However, one limitation of this compound is that it may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer subtypes.
Orientations Futures
There are several future directions for research on N-(3-chlorophenyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide. One area of focus is the development of combination therapies that include this compound and other cancer drugs, such as immune checkpoint inhibitors. Another area of research is the identification of biomarkers that can predict the response to this compound, which could help to personalize cancer treatment. Finally, further studies are needed to determine the long-term safety and efficacy of this compound in clinical trials.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-5-nitro-2-[(3-pyridinylmethyl)amino]benzamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and proliferation of cancer cells. It has been found to be effective against various types of cancer, including leukemia, lymphoma, and solid tumors. In addition, this compound has also been shown to enhance the activity of other cancer drugs, such as rituximab and venetoclax.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-5-nitro-2-(pyridin-3-ylmethylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3/c20-14-4-1-5-15(9-14)23-19(25)17-10-16(24(26)27)6-7-18(17)22-12-13-3-2-8-21-11-13/h1-11,22H,12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQFOOCPUZDZCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-trichloro-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B3960251.png)
![2-chloro-5-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzamide](/img/structure/B3960259.png)
![methyl 4-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3960268.png)
![7-{(2,5-dimethylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B3960275.png)


![2-methyl-7-[(2-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B3960308.png)
![5-{[3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B3960313.png)

![3-[(4-chlorobenzyl)thio]-6-(3-fluorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3960327.png)
![6-methyl-5-{5-[5-(tetrahydro-2-furanyl)-2-thienyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B3960333.png)
![methyl 4-[4-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3960339.png)
![N'-{[2-(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B3960347.png)
